molecular formula C24H23N3O3S B2699442 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide CAS No. 1797713-60-0

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide

Cat. No. B2699442
CAS RN: 1797713-60-0
M. Wt: 433.53
InChI Key: LBLGJTXAOROITJ-UHFFFAOYSA-N
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Description

The compound “3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a thiophene ring, which is a sulfur-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the pyrazole and thiophene rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and thiophene rings, as well as the various substituents. The electron-donating methoxy groups and the electron-withdrawing carboxamide group could potentially influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility .

Scientific Research Applications

Antibacterial Activity

Benzothiophene derivatives, including this compound, have been synthesized and evaluated for their antimicrobial properties . Specifically, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E), 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene (12L), and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12J) displayed high antibacterial activity against Staphylococcus aureus (S. aureus). These findings suggest potential applications in combating bacterial infections.

Antifungal Agents

In addition to antibacterial properties, 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12K) were identified as potential antifungal agents . These compounds could be valuable in addressing fungal diseases prevalent today.

Antioxidant Capacity

Novel 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) demonstrated remarkable antioxidant capacities, surpassing the universally accepted reference compound trolox . Their ability to scavenge free radicals makes them promising candidates for antioxidant therapies.

Drug Discovery

Heteroaromatic compounds, including benzothiophenes, play crucial roles in drug discovery due to their diverse biological and pharmacological properties . Researchers continue to explore these compounds for potential applications as anti-parasitic, anti-inflammatory, and anti-cancer drugs. While specific studies on our compound are limited, its structural features warrant further investigation.

Serotonin Receptor Modulation

The influence of arylpiperazine moieties and benzo[b]thiophene ring substitutions on binding affinity has been studied . Our compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity toward 5-HT1A serotonin receptors. This finding suggests potential applications in neuropsychiatric research.

Organic Synthesis

The synthesis of terminal alkynes, such as 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, is essential for organic compound preparation . This compound can participate in Sonogashira coupling reactions, contributing to the development of novel organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many heterocyclic compounds are used in medicinal chemistry due to their ability to interact with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry. Further studies could also investigate its synthesis, reactivity, and physical and chemical properties .

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[(2-thiophen-3-ylphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-27-22(13-21(26-27)20-12-18(29-2)8-9-23(20)30-3)24(28)25-14-16-6-4-5-7-19(16)17-10-11-31-15-17/h4-13,15H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLGJTXAOROITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=CC=CC=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide

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